2-[(2-methoxyphenoxy)methyl]-1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole
Description
2-[(2-Methoxyphenoxy)methyl]-1-[(2-Methoxyphenyl)methyl]-1H-1,3-benzodiazole is a benzimidazole derivative characterized by two distinct substituents: a (2-methoxyphenoxy)methyl group at position 2 and a (2-methoxyphenyl)methyl group at position 1 of the benzimidazole core.
Properties
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]-1-[(2-methoxyphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-26-20-12-6-3-9-17(20)15-25-19-11-5-4-10-18(19)24-23(25)16-28-22-14-8-7-13-21(22)27-2/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTTZJPTXRECET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with benzimidazole derivatives featuring variations in substituent type, position, and functional groups (Table 1).
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Substituent Position and Electronic Effects
- Methoxy vs. Methyl/Chloro Groups: The target compound’s 2-methoxy groups enhance electron density via resonance donation, contrasting with electron-withdrawing chloro substituents in 2-[(2-chlorophenoxy)methyl]-1H-benzimidazole . Positional Isomerism: The 4-methoxy isomer (ChemDiv 5786-0794) may exhibit distinct binding interactions compared to the 2-methoxy configuration due to steric and electronic differences .
Functional Group Impact on Bioactivity
- Triazole-Thiazole Acetamide Derivatives : Compounds like 9c () demonstrate α-glucosidase inhibitory activity via docking with acarbose, attributed to their extended side chains forming hydrogen bonds . The target compound lacks this moiety, suggesting divergent biological targets.
- Sulfinyl and Sulfonyl Derivatives : and highlight sulfinyl/sulfonyl-containing benzimidazoles (e.g., proton pump inhibitors), where the sulfinyl group enhances acidity and target binding . The absence of such groups in the target compound limits direct functional analogy.
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